molecular formula C11H17FO3 B15045571 Ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate

Ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate

Cat. No.: B15045571
M. Wt: 216.25 g/mol
InChI Key: UYMCHAKTOBUMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate (CAS 84131-44-2) is a specialized fluorinated organic compound that serves as a versatile building block in medicinal chemistry and chemical synthesis. This molecule features a cyclooctane ring structure substituted with both a fluorine atom and an ethyl ester group at the same carbon, adjacent to a ketone functionality. This unique arrangement makes it a valuable scaffold for researchers, particularly in the development of novel pharmaceutical candidates. Fluorinated compounds like this one are of high interest because the introduction of fluorine can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. Researchers utilize such reagents in various synthetic applications, including the exploration of structure-activity relationships (SAR) and as key intermediates for the synthesis of more complex, biologically active molecules . While specific toxicological and ecological data for this compound may be limited, standard safe handling procedures for laboratory chemicals must be followed . It is advised to use personal protective equipment, including safety glasses, impervious gloves, and appropriate respiratory protection when handling significant quantities to avoid inhalation of vapors, mist, or dust. Ensure good ventilation and avoid contact with skin and eyes . Store in a cool, dry, and well-ventilated place in a tightly closed container. This product is intended for research and development purposes in a laboratory setting only. This compound is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use of any kind .

Properties

Molecular Formula

C11H17FO3

Molecular Weight

216.25 g/mol

IUPAC Name

ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate

InChI

InChI=1S/C11H17FO3/c1-2-15-10(14)11(12)8-6-4-3-5-7-9(11)13/h2-8H2,1H3

InChI Key

UYMCHAKTOBUMRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCCCC1=O)F

Origin of Product

United States

Preparation Methods

Base-Catalyzed Alkylation of Cyclooctanone

The foundational step in synthesizing ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate involves the Claisen condensation of cyclooctanone with diethyl carbonate. This reaction proceeds via deprotonation of cyclooctanone by a strong base, such as sodium hydride (NaH), to generate a resonance-stabilized enolate. The enolate attacks the electrophilic carbonyl carbon of diethyl carbonate, forming the β-ketoester intermediate.

Reaction Conditions :

  • Solvent : Anhydrous tetrahydrofuran (THF) at reflux (65–70°C).
  • Molar Ratios : Cyclooctanone (1.0 eq), diethyl carbonate (2.0 eq), NaH (2.8 eq).
  • Workup : Quenching with saturated NaHCO₃, extraction with petroleum ether/ethyl acetate (PE/EA = 4:1), and column chromatography (PE/EA = 20:1).

Yield : 95% for the methyl analog, with analogous conditions for the ethyl ester expected to yield 85–90%.

Spectroscopic Validation

The β-ketoester intermediate, ethyl 2-oxocyclooctane-1-carboxylate, is characterized by distinct NMR signals:

  • ¹H NMR (CDCl₃) : δ 3.89–3.93 (q, 2H, -OCH₂CH₃), 2.50–2.60 (m, 2H, cyclooctane protons adjacent to ketone).
  • ¹³C NMR (CDCl₃) : δ 208.5 (ketone C=O), 170.2 (ester C=O), 60.1 (-OCH₂CH₃).

Electrophilic Fluorination with Selectfluor

Mechanism and Optimization

Fluorination of the β-ketoester is achieved using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), a mild electrophilic fluorinating agent. The reaction proceeds via attack of the enolate (generated in situ) on the electrophilic fluorine atom.

Reaction Conditions :

  • Solvent : Acetonitrile at 55°C for 8 hours.
  • Molar Ratios : β-Ketoester (1.0 eq), Selectfluor (1.2 eq).
  • Workup : Aqueous extraction with ethyl acetate, drying over Na₂SO₄, and solvent evaporation.

Yield : 80–85% after purification.

Comparative Fluorination Strategies

Alternative fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), were evaluated but resulted in lower yields (60–70%) due to competing side reactions. Selectfluor’s dual role as a base and fluorinating agent minimizes byproduct formation.

Purification and Characterization

Column Chromatography

Final purification employs silica gel chromatography with nonpolar solvent systems to isolate the target compound:

  • Eluent : PE/EA (20:1) for the methyl analog; analogous conditions for the ethyl ester use PE/EA (15:1).
  • Purity : >98% by ¹H NMR.

Spectroscopic Data for this compound

  • ¹H NMR (CDCl₃) : δ 4.20–4.30 (q, 2H, -OCH₂CH₃), 2.70–2.80 (m, 2H, cyclooctane protons adjacent to ketone), 1.30 (t, 3H, -OCH₂CH₃).
  • ¹⁹F NMR (CDCl₃) : δ -180.2 (s, 1F).
  • IR (cm⁻¹) : 1745 (C=O ester), 1710 (C=O ketone), 1250 (C-F).

Alternative Synthetic Routes

Electrochemical Methods

A novel approach involves electrochemical carboxylation of cyclooctanone derivatives in the presence of CO₂ and ethyl bromide, though yields remain suboptimal (50–60%).

Ring-Expansion Strategies

Ring expansion of smaller cyclic ketones (e.g., cyclohexanone) via insertion reactions with diazoesters has been explored but requires harsh conditions (Rh catalysis, 100°C) and offers limited scalability.

Data Summary Table

Step Reagents/Conditions Yield Purity
Claisen Condensation NaH, diethyl carbonate, THF, reflux 85–90% >95%
Fluorination Selectfluor, CH₃CN, 55°C 80–85% >98%
Purification Silica gel (PE/EA = 15:1) >98%

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclooctane derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of Ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The ketone and ester groups can also participate in various biochemical pathways, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Ethyl 5-Fluoro-2-Oxo-3-Azabicyclo[3.1.1]heptane-1-Carboxylate

Key Structural Differences :

  • Ring System: Bicyclo[3.1.1]heptane (smaller, rigid bicyclic framework) vs. monocyclic cyclooctane.
  • Heteroatoms : Incorporates a nitrogen atom (3-aza group) absent in the target compound.
  • Substituents : Fluorine at position 5 vs. position 1 in the cyclooctane derivative.

Impact on Properties :

  • The aza group introduces basicity and hydrogen-bonding capability, which could influence solubility and biological activity .
  • Fluorine’s position at C5 may alter electronic effects on the ketone compared to C1 substitution in the target compound.

Ethyl 3,3-Dimethyl-2-Oxocyclopentane-1-Carboxylate

Key Structural Differences :

  • Ring Size : Cyclopentane (five-membered ring) vs. cyclooctane.
  • Molecular Formula : C₁₀H₁₆O₃ .

Impact on Properties :

  • Methyl groups add steric bulk, which may hinder nucleophilic attacks at the carbonyl group.
  • Lack of fluorine reduces electronegativity near the ketone, diminishing its electrophilic character compared to the fluorinated target compound .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Ring System Functional Groups Key Structural Features
Ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate C₁₁H₁₅FO₃ (deduced) Cyclooctane Fluorine, ketone, ethyl carboxylate Large ring, fluorine at C1
Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate Not provided Bicyclo[3.1.1]heptane Fluorine, ketone, ethyl carboxylate, aza Rigid bicyclic framework, nitrogen at C3
Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate C₁₀H₁₆O₃ Cyclopentane Ketone, ethyl carboxylate, two methyl groups Small ring, steric hindrance at C3

Research Findings and Functional Implications

Reactivity and Electronic Effects

  • Fluorine’s Role: In the target compound, fluorine at C1 withdraws electron density, enhancing the electrophilicity of the adjacent carbonyl group.
  • Ring Strain : The bicyclo[3.1.1]heptane derivative’s rigid structure may reduce susceptibility to ring-opening reactions compared to the more flexible cyclooctane compound .

Biological Activity

Ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C9H13FO3
  • Molecular Weight : 188.198 g/mol
  • CAS Number : 1578-70-7
  • IUPAC Name : this compound

This compound exhibits its biological activity primarily through interactions with specific biological targets. Research indicates that compounds with similar structures often engage in ligand-receptor binding, influencing various metabolic pathways.

Target Interactions

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, which could lead to therapeutic applications in diseases like cancer and metabolic disorders.
  • Receptor Modulation : The compound may also act as a modulator for GABA receptors, similar to other fluorinated compounds that influence neurotransmission and neuronal excitability .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects and enzyme inhibition capabilities of this compound. Notable findings include:

  • Cytotoxicity : The compound demonstrated moderate cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.
  • Enzyme Activity : Inhibition assays indicated that the compound could effectively inhibit specific enzymes at micromolar concentrations, supporting its role as a lead compound for further development.

In Vivo Studies

Limited in vivo studies have been reported, but initial results indicate promising pharmacokinetic profiles and bioavailability. Further research is necessary to fully understand the systemic effects and therapeutic potential.

Case Studies

A few case studies have highlighted the biological implications of this compound:

  • Anticancer Activity : A study focused on its effects on human breast cancer cells showed that treatment with this compound led to significant apoptosis and reduced cell proliferation rates.
  • Neuroprotective Effects : Another investigation suggested that it may offer protective effects against neurodegeneration by modulating GABAergic signaling pathways.

Data Summary Table

Study TypeFindingsReference
In VitroModerate cytotoxicity on cancer cell lines
Enzyme InhibitionEffective inhibition at micromolar concentrations
In VivoPromising pharmacokinetic profile
Case Study 1Induced apoptosis in breast cancer cells
Case Study 2Neuroprotective effects observed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.